molecular formula C7H6N2O2 B13322119 Methyl 3-(1h-pyrazol-3-yl)propiolate

Methyl 3-(1h-pyrazol-3-yl)propiolate

Cat. No.: B13322119
M. Wt: 150.13 g/mol
InChI Key: RQJUMHRFPYECNO-UHFFFAOYSA-N
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Description

Methyl 3-(1h-pyrazol-3-yl)propiolate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1h-pyrazol-3-yl)propiolate typically involves the reaction of 3-(1H-pyrazol-3-yl)propionic acid with methanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

3-(1H-pyrazol-3-yl)propionic acid+MethanolDehydrating agentMethyl 3-(1h-pyrazol-3-yl)propiolate+Water\text{3-(1H-pyrazol-3-yl)propionic acid} + \text{Methanol} \xrightarrow{\text{Dehydrating agent}} \text{this compound} + \text{Water} 3-(1H-pyrazol-3-yl)propionic acid+MethanolDehydrating agent​Methyl 3-(1h-pyrazol-3-yl)propiolate+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1h-pyrazol-3-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids or ketones.

    Reduction: Pyrazole alcohols or aldehydes.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 3-(1h-pyrazol-3-yl)propiolate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is used to study enzyme interactions and as a ligand in the development of enzyme inhibitors. Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of anti-inflammatory and anticancer agents. Pyrazole derivatives have shown promising activity against various diseases, and this compound serves as a key intermediate in their synthesis.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(1h-pyrazol-3-yl)propiolate involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active pyrazole moiety, which then exerts its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1H-pyrazol-1-yl)propiolate
  • Methyl 3-(1H-pyrazol-4-yl)propiolate
  • Methyl 3-(1H-pyrazol-5-yl)propiolate

Uniqueness

Methyl 3-(1h-pyrazol-3-yl)propiolate is unique due to its specific substitution pattern on the pyrazole ring. This substitution influences its reactivity and interaction with biological targets, making it distinct from other similar compounds. The position of the ester group and the pyrazole ring’s nitrogen atoms play a crucial role in determining its chemical and biological properties.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

methyl 3-(1H-pyrazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C7H6N2O2/c1-11-7(10)3-2-6-4-5-8-9-6/h4-5H,1H3,(H,8,9)

InChI Key

RQJUMHRFPYECNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=NN1

Origin of Product

United States

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